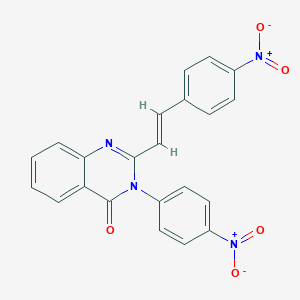
4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a 4-chlorophenylsulfonyl group and a 2-phenyloxazol-5-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and oxazole groups can form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonyl-substituted morpholines and oxazole derivatives. Examples are:
- 4-(4-Chlorophenyl)sulfonyl)morpholine
- 2-Phenyloxazole derivatives
Uniqueness
What sets 4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where both sulfonyl and oxazole functionalities are required .
特性
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c20-15-6-8-16(9-7-15)27(23,24)18-19(22-10-12-25-13-11-22)26-17(21-18)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIMBUHGIHYYNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide](/img/structure/B412446.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B412447.png)

![9-thia-11,13,21-triazapentacyclo[11.8.0.02,10.03,8.015,20]henicosa-1(21),2(10),3(8),11,15,17,19-heptaen-14-one](/img/structure/B412449.png)
![5-(2-Methoxybenzylidene)-3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412450.png)
![3'-amino-3-ethyl-5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B412451.png)
![8-methoxy-4,4-dimethyl-1-(propionylsulfanyl)-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B412452.png)



![3-({3-nitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B412460.png)



